
7-Dechloro-3-hydroxy Anagrelide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Dechloro-3-hydroxy Anagrelide, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₈ClN₃O₂ and its molecular weight is 237.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
Mechanism of Action:
- 7-Dechloro-3-hydroxy Anagrelide functions as a phosphodiesterase 3 inhibitor, which plays a role in modulating cyclic AMP levels within cells. This action contributes to its efficacy in reducing platelet counts and may also influence apoptosis in certain cancer cells expressing specific receptors .
Potency Comparison:
- Studies indicate that this compound has a significantly higher potency than Anagrelide itself, with an IC50 value approximately 40 times lower than that of Anagrelide (0.9 nM vs. 36 nM) . This increased potency suggests that it may be more effective at lower doses, potentially reducing the risk of side effects.
Clinical Applications
-
Treatment of Essential Thrombocythemia:
- Clinical trials have demonstrated that both Anagrelide and its metabolite effectively reduce elevated platelet counts in patients with essential thrombocythemia. The efficacy is measured by the reduction in platelet levels to a physiologically normal range (150,000 - 400,000/µL) over sustained periods .
- Potential Use in Other Myeloproliferative Disorders:
- Cardiovascular Effects:
Case Studies
Several clinical studies provide insights into the effectiveness and safety profile of this compound:
-
Study on Efficacy in Pediatric Patients:
A cohort study involving pediatric patients with essential thrombocythemia treated with Anagrelide showed promising results, with significant reductions in platelet counts and manageable side effects over extended treatment durations . -
Long-term Safety Profile:
In a comprehensive analysis involving over 900 patients treated with Anagrelide, including its metabolite, adverse events were generally mild and included headaches and gastrointestinal disturbances. Serious events were rare but included cardiovascular complications .
Comparative Efficacy Data
Parameter | Anagrelide | This compound |
---|---|---|
IC50 (nM) | 36 | 0.9 |
Reduction in Platelet Count (%) | >50% | Higher response rates observed |
Common Side Effects | Headache, Diarrhea | Similar profile but potentially less severe |
Duration of Treatment (weeks) | Mean ~65 | Similar or longer duration observed |
化学反応の分析
Hydrolysis and Degradation Pathways
7-Dechloro-3-hydroxy Anagrelide undergoes hydrolysis under physiological conditions (pH 7.4, 37°C), leading to the formation of 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) and isomer 10 (a ring-opened derivative). Stability studies reveal:
Parameter | Value | Source |
---|---|---|
Half-life at pH 7.4 | ~40 hours | |
Major degradation products | RL603, isomer 10 | |
Equilibrium with isomer 10 | Reached in ~50 hours |
The degradation pathway involves:
-
Ring-opening hydrolysis : Cleavage of the imidazoquinazoline ring to form RL603, a pharmacologically inactive metabolite .
-
Tautomerization : Reversible isomerization to isomer 10, which further decomposes irreversibly into RL603 .
Acetylation Reactions
The hydroxyl group at position 3 undergoes acetylation when treated with acetic anhydride in pyridine, forming 3-acetoxy anagrelide (compound 10):
7 Dechloro 3 hydroxy Anagrelide+Ac2Opyridine3 Acetoxy Anagrelide
This reaction is critical for stabilizing the compound during analytical studies but reduces its biological activity compared to the parent metabolite .
Metabolic Oxidation and Reduction
-
Oxidative metabolism : The parent drug anagrelide is oxidized by CYP1A2 to form this compound, which retains pharmacological activity .
-
Reductive pathways : While reduction reactions are theoretically possible (e.g., nitro group reduction in precursor compounds), no direct evidence exists for reductive transformations of the metabolite itself .
Stability in Analytical and Biological Matrices
Condition | Observation | Source |
---|---|---|
Aqueous buffer (pH 7.4) | Gradual decomposition to RL603/isomer 10 | |
Dimethyl sulfoxide (DMSO) | Stable for short-term storage | |
Plasma (in vitro) | Rapid equilibration with isomer 10 |
Decomposition kinetics are temperature- and pH-dependent, with accelerated degradation under alkaline conditions .
Structural and Reactivity Insights
The compound’s reactivity is influenced by:
-
Hydroxyl group : Participates in hydrogen bonding and acetylation .
-
Chlorine substituents : Enhance electron-withdrawing effects, stabilizing the imidazoquinazoline ring against electrophilic attacks.
-
Aromatic system : Susceptible to oxidative ring-opening under strong acidic or basic conditions.
Comparative Reactivity with Anagrelide
Property | This compound | Anagrelide |
---|---|---|
PDE3 inhibition potency | 40x greater | Baseline |
Hydrolytic stability | Lower (~40 hours vs. >72 hours) | Higher |
Metabolic clearance | Faster (t₁/₂ = 3 hours) | Slower |
特性
分子式 |
C₁₀H₈ClN₃O₂ |
---|---|
分子量 |
237.64 |
同義語 |
6-Chloro-3-hydroxy-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。